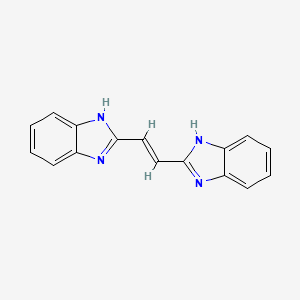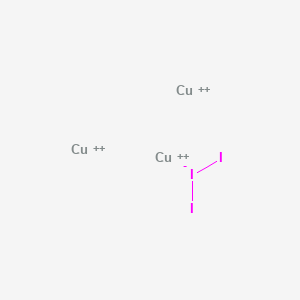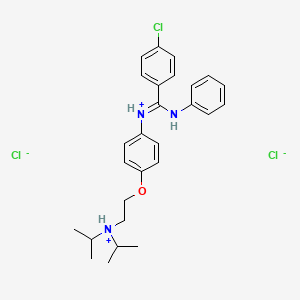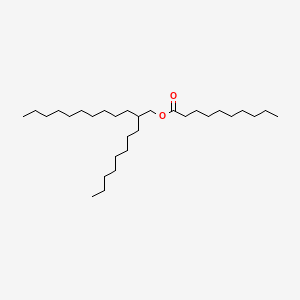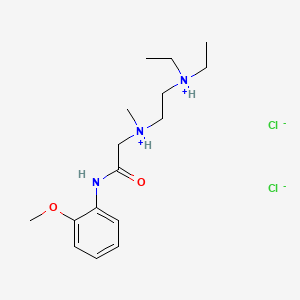
Undecanoic acid,6-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanoic acid,6-amino- is an organic compound with the molecular formula C11H23NO2. It is a white solid that is classified as both an amine and a fatty acid. This compound is known for its antifungal properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecanoic acid,6-amino- can be synthesized through a series of chemical reactions starting from castor oil. The process involves the following steps :
Transesterification: Castor oil is transesterified with methanol to produce methyl ricinoleate.
Pyrolysis: Methyl ricinoleate is then pyrolyzed to yield heptanal and methyl undecenoate.
Hydrolysis: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.
Hydrobromination: 10-undecenoic acid undergoes hydrobromination to form 11-bromoundecanoic acid.
Amination: Finally, 11-bromoundecanoic acid is aminated to produce undecanoic acid,6-amino-.
Industrial Production Methods
The industrial production of undecanoic acid,6-amino- follows similar steps but is optimized for large-scale production. The process involves the use of high-temperature reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid,6-amino- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, primary amines, alcohols, and various substituted derivatives .
Scientific Research Applications
Undecanoic acid,6-amino- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of polymers and surfactants.
Biology: It has been studied for its antifungal properties, particularly against dermatophytes.
Medicine: Its antifungal properties make it a potential candidate for treating fungal infections.
Industry: It is used in the production of biodegradable surfactants and as an additive in detergents.
Mechanism of Action
The mechanism of action of undecanoic acid,6-amino- involves the modulation of fungal metabolism. It affects the expression of fungal genes critical for virulence, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. This results in oxidative stress, causing damage to the cell membrane and cell wall .
Comparison with Similar Compounds
Similar Compounds
11-Aminoundecanoic acid: A precursor to Nylon-11, used in polymer synthesis.
10-Undecenoic acid: Used in the production of various industrial chemicals.
Uniqueness
Undecanoic acid,6-amino- is unique due to its dual classification as both an amine and a fatty acid. Its antifungal properties and potential for chemical modification make it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
6-aminoundecanoic acid |
InChI |
InChI=1S/C11H23NO2/c1-2-3-4-7-10(12)8-5-6-9-11(13)14/h10H,2-9,12H2,1H3,(H,13,14) |
InChI Key |
JTCAFTOXSIHBFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


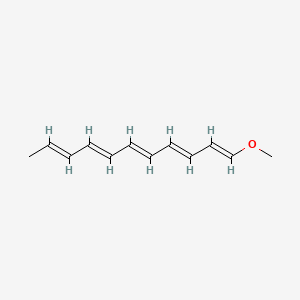
![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)
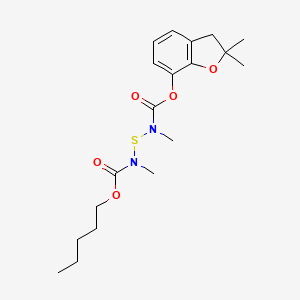
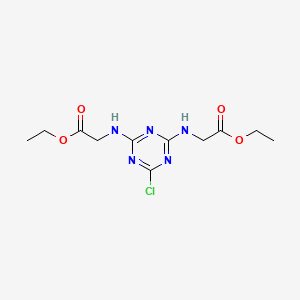
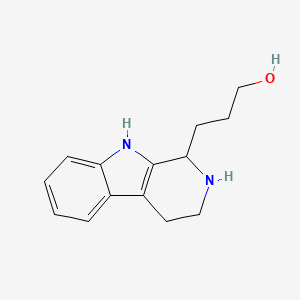
![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)

![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)

